molecular formula C15H16ClNO2 B2766916 3-Chloro-4-(3-phenoxypropoxy)aniline CAS No. 1269534-70-4

3-Chloro-4-(3-phenoxypropoxy)aniline

Cat. No.: B2766916
CAS No.: 1269534-70-4
M. Wt: 277.75
InChI Key: BFRMTDVRSPZTDV-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-phenoxypropoxy)aniline is an organic compound with the molecular formula C15H16ClNO2. It is a derivative of aniline, featuring a chloro group at the third position and a phenoxypropoxy group at the fourth position on the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-phenoxypropoxy)aniline typically involves a multi-step process:

    Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a chloro group on a benzene ring with a phenoxypropoxy group. This can be achieved using a suitable base and solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. Safety measures are crucial due to the use of hazardous chemicals and high temperatures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-phenoxypropoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-Chloro-4-(3-phenoxypropoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-phenoxypropoxy)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(4-chlorophenoxy)aniline: Similar structure but with a different substituent on the phenoxy group.

    3-Chloro-4-(3-fluorobenzyloxy)aniline: Features a fluorine atom instead of a phenoxy group.

Uniqueness

3-Chloro-4-(3-phenoxypropoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-4-(3-phenoxypropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c16-14-11-12(17)7-8-15(14)19-10-4-9-18-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRMTDVRSPZTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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